molecular formula C19H25F3N2O6 B15353013 but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

Cat. No.: B15353013
M. Wt: 437.4 g/mol
InChI Key: LFMYNZPAVPMEGP-GKHBRZEHSA-N
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Description

The compound known as but-2-enedioic acid; 2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structural arrangement, combining a but-2-enedioic acid moiety with a substituted ethanamine group, characterized by the presence of trifluoromethyl and trideuteriomethoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid; 2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine involves multiple steps, including:

  • Preparation of But-2-enedioic Acid: : This can be achieved through the catalytic hydrogenation of fumaric acid under specific conditions.

  • Formation of the Ethanamine Derivative: : This involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate alkylating agent to introduce the 5-(trideuteriomethoxy) substituent.

  • Coupling Reactions: : The final step includes the condensation of the prepared intermediates, facilitated by specific catalysts and solvents to yield the target compound.

Industrial Production Methods

On an industrial scale, the production of this compound might employ continuous flow reactors to ensure consistent yields and purity. The use of automated systems for precise control over reaction conditions is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid; 2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine can undergo several chemical reactions, such as:

  • Oxidation: : Using agents like potassium permanganate, it can lead to the formation of carboxylic acids.

  • Reduction: : Sodium borohydride can reduce specific functionalities to alcohols.

  • Substitution: : Halogenation reactions facilitated by halogen sources under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Halogenating Agents: : Bromine, chlorine

Major Products

  • Oxidation Products: : Carboxylic acids and ketones

  • Reduction Products: : Alcohols

  • Substitution Products: : Halogenated derivatives

Scientific Research Applications

But-2-enedioic acid; 2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine has numerous research applications:

  • Chemistry: : Used as a building block for synthesizing complex molecules and materials.

  • Biology: : Serves as a probe for studying biological pathways and enzyme activities due to its unique isotopic labeling.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Employed in the development of advanced materials with unique properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its trifluoromethyl group enhances binding affinity, while the trideuteriomethoxy substituent provides isotopic labeling for tracking in biological systems. The mechanism involves modulation of signaling pathways, inhibition of specific enzymatic reactions, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • But-2-enedioic acid derivatives: : Compounds with varying substituents on the ethanamine group, such as methoxy or ethoxy groups.

  • Trifluoromethylphenyl compounds: : Molecules with trifluoromethyl substituents in different positions, such as para or ortho.

Uniqueness

The combination of trifluoromethyl and trideuteriomethoxy groups makes this compound unique. These functional groups enhance its stability, binding affinity, and isotopic labeling properties, setting it apart from other similar molecules.

But-2-enedioic acid; 2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine holds promise for future research and development due to its distinctive characteristics and wide range of applications.

Properties

Molecular Formula

C19H25F3N2O6

Molecular Weight

437.4 g/mol

IUPAC Name

but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;/i1D3;

InChI Key

LFMYNZPAVPMEGP-GKHBRZEHSA-N

Isomeric SMILES

[2H]C([2H])([2H])OCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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